molecular formula C12H27N B13646296 1-Undecanamine, N-methyl- CAS No. 66553-53-5

1-Undecanamine, N-methyl-

Cat. No.: B13646296
CAS No.: 66553-53-5
M. Wt: 185.35 g/mol
InChI Key: JCJFBKCQLFMABE-UHFFFAOYSA-N
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Description

1-Undecanamine, N-methyl- is an organic compound with the molecular formula C12H27N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecanamine, N-methyl- can be synthesized through several methods. One common approach is the reductive amination of 1-undecanal with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.

Industrial Production Methods: In industrial settings, 1-Undecanamine, N-methyl- is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and easy scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Undecanamine, N-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-methyl-1-undecanamine N-oxide.

    Reduction: N-methyl-1-undecanamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-Undecanamine, N-methyl- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of amine metabolism and as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used as a surfactant, corrosion inhibitor, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Undecanamine, N-methyl- involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Undecanamine, N-methyl- can be compared with other similar compounds, such as:

    1-Undecanamine: The parent compound without the N-methyl group.

    N,N-Dimethyl-1-undecanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.

    1-Decanamine, N-methyl-: A similar compound with a shorter alkyl chain.

Uniqueness: 1-Undecanamine, N-methyl- is unique due to its specific alkyl chain length and the presence of the N-methyl group. This combination of features gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

66553-53-5

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-methylundecan-1-amine

InChI

InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12-13-2/h13H,3-12H2,1-2H3

InChI Key

JCJFBKCQLFMABE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNC

Origin of Product

United States

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